
1,1,2,2-Tetramethoxypropane
Overview
Description
1,1,2,2-Tetramethoxypropane is an organic compound with the molecular formula C7H16O4 . It is a protected form of malondialdehyde, a usefully reactive reagent that has poor storage properties .
Synthesis Analysis
The synthesis of 1,1,2,2-Tetramethoxypropane involves the use of industrially usable propoxyvinyl ether as a starting material . The process avoids the use of gaseous state methyl vinyl ether, which is difficult to use for industrial production .Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetramethoxypropane is characterized by a molecular weight of 164.199 Da and a monoisotopic mass of 164.104858 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis
1,1,2,2-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . This reaction is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates .Physical And Chemical Properties Analysis
1,1,2,2-Tetramethoxypropane has a density of 1.0±0.1 g/cm3, a boiling point of 163.8±35.0 °C at 760 mmHg, and a vapour pressure of 2.7±0.3 mmHg at 25°C . It has a molar refractivity of 41.4±0.3 cm3 and a molar volume of 170.0±3.0 cm3 .Scientific Research Applications
Photochemistry and Radical Ion Studies
1,1,2,2-Tetramethoxypropane has been studied in the context of photochemistry, particularly in the photosensitized carbon-carbon bond cleavage reactions of radical cations. This research is significant in understanding the behavior of such compounds under light-induced electron transfer conditions (Okamoto & Arnold, 1985).
Synthesis of Ethers and Esters
This compound plays a role in the synthesis of ethers and esters, particularly in reactions involving 1,2-dimethoxyethylene. It contributes to forming various semi-acylals and acetals, which are important in organic synthesis and chemical reactions (Shostakovskii, Kuznetsov, & Tse-min, 1962).
Optical Properties in Polymer Technology
Research has focused on the optical properties of plasma-polymerized thin films derived from this compound. These studies are crucial in the field of polymer technology, especially in understanding how aging affects the optical characteristics of such materials (Afroze & Bhuiyan, 2013).
Energy Storage Applications
1,1,2,2-Tetramethoxypropane has been explored in the development of solvents for electrochemical energy-storage devices like capacitors and lithium-ion batteries. This research is pivotal in enhancing the performance and sustainability of energy storage technologies (Hess & Balducci, 2018).
Crystal Structure Studies
The compound has also been used in studies focusing on the crystal structure of related chemical compounds. This research contributes to the broader understanding of molecular structures and their properties (Koide, Oda, & Nitta, 1956).
Chemical Sensing Technology
1,1,2,2-Tetramethoxypropane has been utilized in the development of sensors, particularly for detecting specific chemical compounds. These studies are important in creating more sensitive and accurate detection methods in various fields (Kumar, Roy, & Ramamurthy, 2014).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2-tetramethoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-7(10-4,11-5)6(8-2)9-3/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSOZBZUDLSRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513049 | |
| Record name | 1,1,2,2-Tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethoxypropane | |
CAS RN |
19255-83-5 | |
| Record name | 1,1,2,2-Tetramethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19255-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)
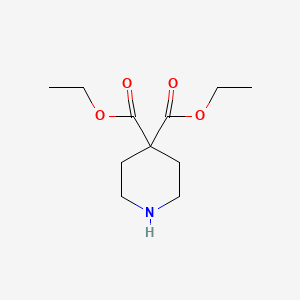
![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)

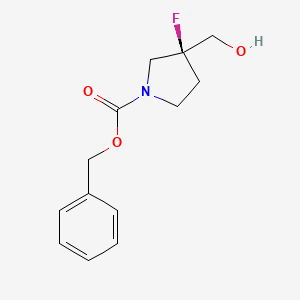
![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)

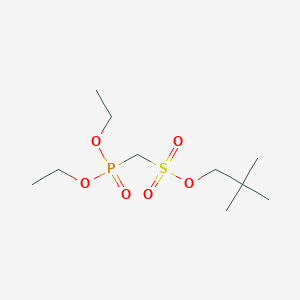
![1-Azabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B3049002.png)
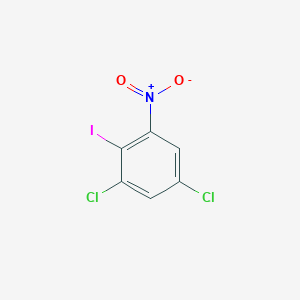
![Phosphine, tris[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B3049004.png)
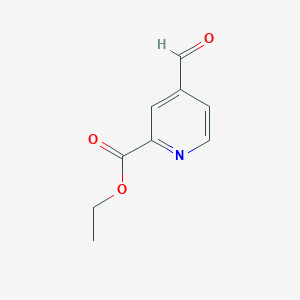

![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)